molecular formula C24H28N6O2S2 B11490473 2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]

2,2'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]

Cat. No.: B11490473
M. Wt: 496.7 g/mol
InChI Key: YUSOBWNBJHCYSE-HZUVFDMRSA-N
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Description

The compound “2-[(1E)-1-[(2E)-2-{1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE” is a complex organic molecule that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the thienopyridine core, followed by functionalization at various positions. Common synthetic routes may include:

    Cyclization reactions: to form the thienopyridine ring.

    Substitution reactions: to introduce amino and methoxymethyl groups.

    Condensation reactions: to form the hydrazone linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield sulfoxides or sulfones.

    Reduction: may produce amines or alcohols.

    Substitution: may result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridines with varying substituents. Examples are:

    Clopidogrel: An antiplatelet agent.

    Prasugrel: Another antiplatelet drug with a similar structure.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H28N6O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

2-[(E)-N-[(E)-1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethylideneamino]-C-methylcarbonimidoyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C24H28N6O2S2/c1-11-7-15(9-31-5)17-19(25)21(33-23(17)27-11)13(3)29-30-14(4)22-20(26)18-16(10-32-6)8-12(2)28-24(18)34-22/h7-8H,9-10,25-26H2,1-6H3/b29-13+,30-14+

InChI Key

YUSOBWNBJHCYSE-HZUVFDMRSA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)SC(=C2N)/C(=N/N=C(/C3=C(C4=C(C=C(N=C4S3)C)COC)N)\C)/C)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=NN=C(C)C3=C(C4=C(C=C(N=C4S3)C)COC)N)C)N)COC

Origin of Product

United States

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